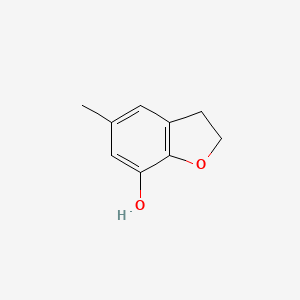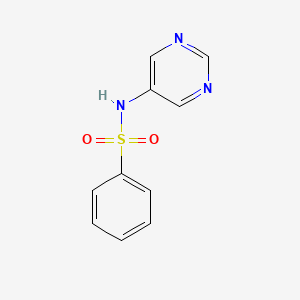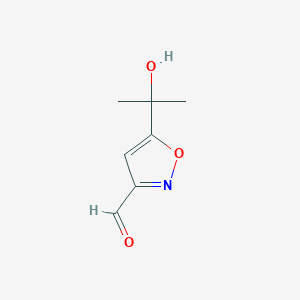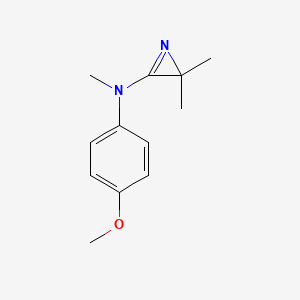
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine, also known as 4-MTA, is an organic compound that has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). 4-MTA is an arylalkyl amine, and its structure is composed of a benzene ring attached to a tertiary amine. It is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
作用机制
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound inhibits the activity of MAO, which results in an increase in the levels of the monoamine neurotransmitters in the brain. This increase in monoamine neurotransmitters can have a variety of effects on the central nervous system, including an antidepressant effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can lead to an antidepressant effect. It has also been shown to have an anxiolytic effect, and to reduce the symptoms of Parkinson’s disease. It has also been shown to have neuroprotective effects, and to reduce the symptoms of Alzheimer’s disease.
实验室实验的优点和局限性
The main advantage of using N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine in lab experiments is that it is an analog of the MAOI moclobemide, and therefore has a similar mechanism of action. This makes it a useful tool for studying the effects of MAOIs on the central nervous system. However, this compound is a relatively new compound, and there is still much that is unknown about its potential side effects.
未来方向
There are a number of potential future directions for research into N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine. These include further research into its mechanism of action, its potential side effects, and its potential therapeutic applications. Additionally, further research could be done into its ability to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease. Finally, further research could be done into its potential as a novel antidepressant.
合成方法
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-methoxyphenylboronic acid with ethyl-2-bromoacetate. This reaction yields 4-methoxy-2-bromophenylacetate. The next step involves the reaction of 4-methoxy-2-bromophenylacetate with trimethyloxaziridine to produce this compound.
科学研究应用
N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine has been used in scientific research as a tool to study the physiological effects of monoamine oxidase inhibitors (MAOIs). MAOIs are drugs that inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is an analog of the MAOI moclobemide, and has been used to study the effects of MAOIs on the central nervous system.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N,3,3-trimethylazirin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)11(13-12)14(3)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYXYDUXSTTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N1)N(C)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

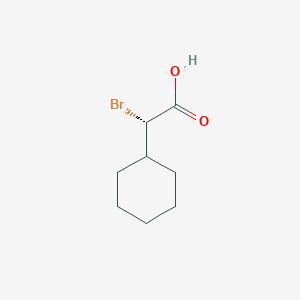

![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]methanamine](/img/structure/B6613329.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)
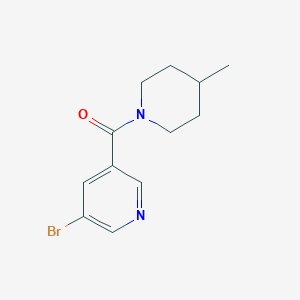
![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)
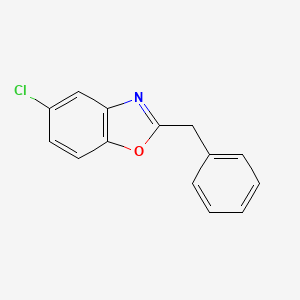
![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)
